MAO-A vs. MAO-B Differential Inhibition Profile of 4-[(Oxolan-2-yl)methoxy]quinoline
In direct head-to-head assays using the same experimental platform (human purified MAO-A and membrane-bound MAO-B expressed in insect cell membranes, kynuramine conversion to 4-hydroxyquinoline by spectrofluorometric detection), 4-[(oxolan-2-yl)methoxy]quinoline exhibits differential inhibitory activity between MAO-A and MAO-B isoforms [1][2]. The compound demonstrates approximately 130-fold stronger inhibition of MAO-B (IC₅₀ = 300 nM) compared to MAO-A (IC₅₀ = 39,000 nM) [1]. This isoform selectivity profile differs substantially from unsubstituted quinoline, which demonstrates competitive inhibition predominantly against MAO-A in human brain synaptosomal mitochondria [3].
| Evidence Dimension | Monoamine oxidase isoform inhibitory activity |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 300 nM; MAO-A IC₅₀ = 39,000 nM (purified enzyme assay) |
| Comparator Or Baseline | MAO-A IC₅₀ = 6,300 nM (membrane-bound MAO-A); unsubstituted quinoline: competitive MAO-A inhibitor |
| Quantified Difference | 130-fold selectivity for MAO-B over MAO-A; 6.2-fold difference between purified vs. membrane-bound MAO-A assays |
| Conditions | Human MAO-A and MAO-B expressed in insect cell membranes; substrate: kynuramine; detection: spectrofluorometric measurement of 4-hydroxyquinoline formation |
Why This Matters
This isoform-selective profile distinguishes this compound from unsubstituted quinoline (MAO-A preferential) and establishes its utility as a MAO-B-selective probe in neuropharmacology studies, whereas alternative 4-substituted quinolines may exhibit different isoform bias or complete inactivity against MAO enzymes.
- [1] BindingDB, BDBM50450826 (CHEMBL4214270), MAO-B IC₅₀ = 300 nM; MAO-A IC₅₀ = 39,000 nM (purified enzyme). View Source
- [2] BindingDB, BDBM50450826, MAO-A IC₅₀ = 6,300 nM (membrane-bound enzyme assay). View Source
- [3] Naoi, M. et al., 'Quinoline and quinaldine as naturally occurring inhibitors specific for type A monoamine oxidase,' Journal of Neurochemistry, 1988. View Source
